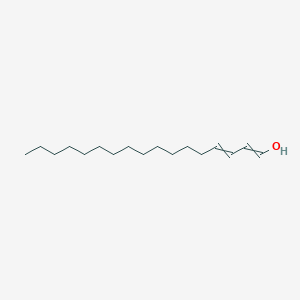
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine is an organic compound characterized by its unique structure, which includes a dioxine ring substituted with methyl and phenyl groups
Preparation Methods
The synthesis of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzil with 3-methyl-2,2,5,6-tetraphenyl-1,4-dioxane in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
3-Methyl-2,2,5,6-tetraphenyl-2,3-dihydro-1,4-dioxine can be compared with other similar compounds, such as:
Tetraphenylcyclopentadienone: Both compounds have phenyl groups, but tetraphenylcyclopentadienone has a cyclopentadienone core, making it structurally different and leading to different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound has a different core structure and is used in catalysis, highlighting the unique applications of this compound in material science.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.
Properties
CAS No. |
112983-12-7 |
|---|---|
Molecular Formula |
C29H24O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-methyl-3,3,5,6-tetraphenyl-2H-1,4-dioxine |
InChI |
InChI=1S/C29H24O2/c1-22-29(25-18-10-4-11-19-25,26-20-12-5-13-21-26)31-28(24-16-8-3-9-17-24)27(30-22)23-14-6-2-7-15-23/h2-22H,1H3 |
InChI Key |
GRLQLIRBEDTNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
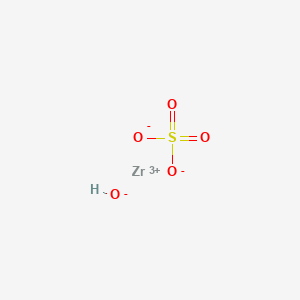
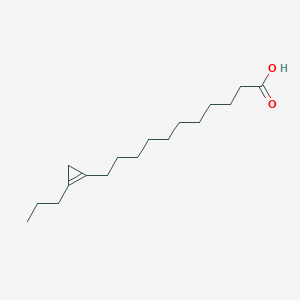
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
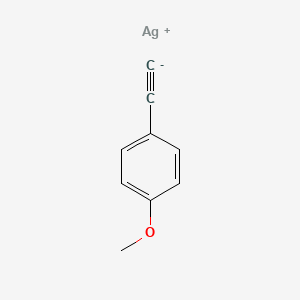

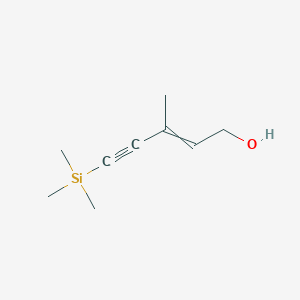

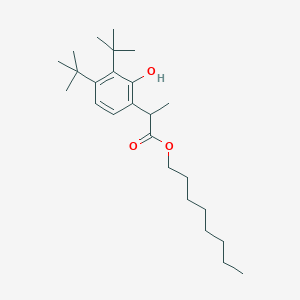
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
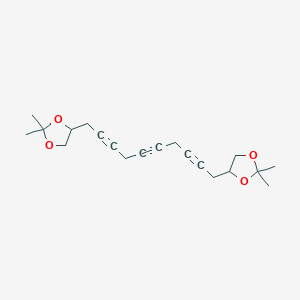
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
